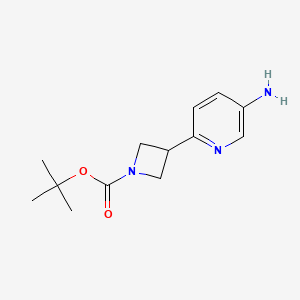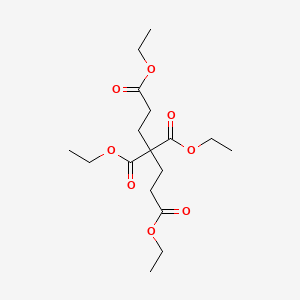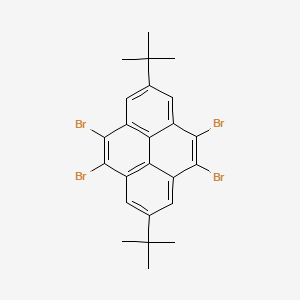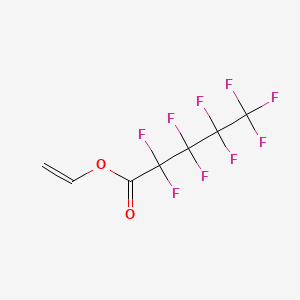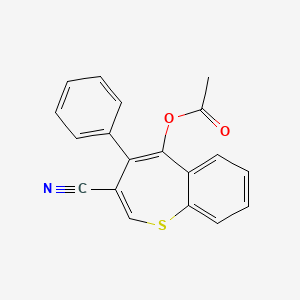
4-Fluoro-2-(methoxymethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(methoxymethoxy)phenol is an organic compound with the molecular formula C8H9FO3 It is a fluorinated phenol derivative, characterized by the presence of both a fluoro and a methoxymethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(methoxymethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxy-4-nitrobenzaldehyde, with fluoride ions. This is followed by Baeyer-Villiger oxidation to convert the aldehyde group to a phenol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(methoxymethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluoro group or convert the methoxymethoxy group to a simpler ether.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluoro group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler ethers or de-fluorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(methoxymethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(methoxymethoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluoro group can influence the compound’s reactivity and binding affinity due to its electronegativity. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methoxyphenol: Similar structure but lacks the methoxymethoxy group.
2-Fluoro-4-methoxyacetophenone: Contains a ketone group instead of a phenol.
4-Fluoro-2-methylphenol: Contains a methyl group instead of a methoxymethoxy group
Uniqueness
4-Fluoro-2-(methoxymethoxy)phenol is unique due to the presence of both a fluoro and a methoxymethoxy group, which confer distinct chemical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9FO3 |
|---|---|
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
4-fluoro-2-(methoxymethoxy)phenol |
InChI |
InChI=1S/C8H9FO3/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4,10H,5H2,1H3 |
Clave InChI |
FYLVGBXXSOWHTG-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CC(=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




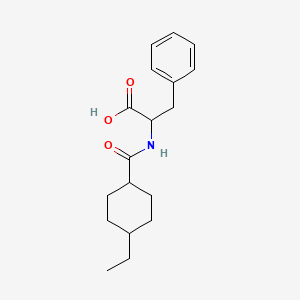

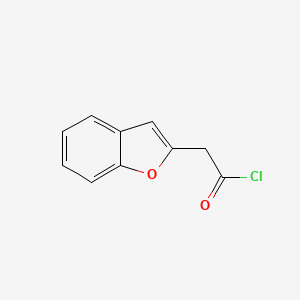
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
